1,2,3,4-Tetrahydro-7-(trifluoromethyl)isoquinoline Hydrochloride
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Overview
Description
1,2,3,4-Tetrahydro-7-(trifluoromethyl)isoquinoline Hydrochloride is an organic compound with the chemical formula C10H11ClF3N . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is typically found as a white crystalline solid and is soluble in organic solvents like ethanol, chloroform, dichloromethane, and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-7-(trifluoromethyl)isoquinoline Hydrochloride can be synthesized through a multi-step process:
Reaction of 4-Hydroxyoxazole and Trifluoromethyl Alcohol: This step involves the reaction of 4-hydroxyoxazole with trifluoromethyl alcohol to produce trifluoromethyl-4-hydroxyoxazole.
Reaction with 4-Hydroxythiazole: The trifluoromethyl-4-hydroxyoxazole is then reacted with 4-hydroxythiazole to form 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline.
Formation of Hydrochloride Salt: Finally, 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is reacted with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-7-(trifluoromethyl)isoquinoline Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other isoquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydro-7-(trifluoromethyl)isoquinoline Hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the methylation of aromatic carboxylic acids.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-7-(trifluoromethyl)isoquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
7-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior.
7-Chloro-1,2,3,4-tetrahydroisoquinoline: The presence of a chlorine atom instead of a trifluoromethyl group alters its reactivity and applications.
Uniqueness
1,2,3,4-Tetrahydro-7-(trifluoromethyl)isoquinoline Hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-2-1-7-3-4-14-6-8(7)5-9;/h1-2,5,14H,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYKKSBELWYSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CC2=C1C=CC(=C2)C(F)(F)F.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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